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Compound of Interest

N-(4-aminophenyl)-2,2-
Compound Name:
dimethylpropanamide

Cat. No.: B034827

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of N-(4-
aminophenyl)-2,2-dimethylpropanamide as a key intermediate in the development of
pharmaceutically active compounds, particularly in the realm of targeted cancer therapy. This
document includes detailed synthetic protocols, characterization data, and diagrams to
illustrate the chemical workflow and biological context.

Introduction

N-(4-aminophenyl)-2,2-dimethylpropanamide, also known as 4'-amino-pivalanilide, is a
valuable building block in medicinal chemistry. Its structure, featuring a primary aromatic amine
and a sterically bulky pivaloyl group, makes it a versatile precursor for the synthesis of complex
molecules. The primary amine serves as a handle for further functionalization, such as the
formation of amides, ureas, or for coupling with heterocyclic systems. The pivaloyl group can
influence the solubility, metabolic stability, and binding interactions of the final drug candidate.
This intermediate is particularly relevant in the design of kinase inhibitors, where precise
molecular architecture is crucial for therapeutic efficacy.

Application in Kinase Inhibitor Scaffolds
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Derivatives of N-(4-aminophenyl) amides are integral components of several tyrosine kinase
inhibitors (TKIs). TKls are a class of targeted cancer therapies that block the action of tyrosine
kinases, enzymes that play a critical role in cell signaling pathways controlling growth,
proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers.
For instance, the general structure of drugs like Imatinib and Nilotinib, which target the Bcr-Abl
tyrosine kinase in chronic myeloid leukemia (CML), features an N-phenyl-pyrimidineamine core
linked to a benzamide moiety. N-(4-aminophenyl)-2,2-dimethylpropanamide serves as a
precursor to analogues of this benzamide portion, allowing for the exploration of structure-
activity relationships.

Relevant Signaling Pathway: Bcr-Abl and Downstream
Signaling

The diagram below illustrates the signaling pathway inhibited by Bcr-Abl tyrosine kinase
inhibitors. The constitutive activity of the Bcr-Abl fusion protein in CML leads to the activation of
multiple downstream pathways, such as the Ras/MAPK and PI3K/Akt pathways, promoting cell
proliferation and survival. TKIs competitively bind to the ATP-binding site of the Bcr-Abl kinase,

blocking its activity and inhibiting these downstream effects, ultimately leading to apoptosis of
the cancer cells.
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Caption: Bcr-Abl signaling pathway and its inhibition by Tyrosine Kinase Inhibitors.
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Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide

The synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide is typically achieved through
a two-step process: acylation of a protected aniline followed by deprotection (reduction). A
common and efficient route starts with the acylation of p-nitroaniline with pivaloyl chloride,
followed by the reduction of the nitro group to a primary amine.

Experimental Workflow

The logical flow for the synthesis is outlined below, starting from commercially available
materials to the purified final product.
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Caption: Experimental workflow for the synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide.

Experimental Protocols
Step 1: Synthesis of N-(4-nitrophenyl)-2,2-
dimethylpropanamide

This protocol describes the acylation of p-nitroaniline with pivaloyl chloride.

Materials:

p-Nitroaniline

» Pivaloyl chloride

o Triethylamine (TEA) or Pyridine

e Dichloromethane (DCM), anhydrous

e Magnetic stirrer and stir bar

¢ Round-bottom flask

e Dropping funnel

Ice bath

Procedure:

¢ In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-nitroaniline
(1.0 eqg) and triethylamine (1.2 eq) in anhydrous dichloromethane.

e Cool the mixture to 0 °C using an ice bath.

o Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes,
maintaining the temperature at 0 °C.
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 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 12-24 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is consumed.

e Upon completion, quench the reaction by adding water.

o Separate the organic layer, and wash it sequentially with 1M HCI, saturated sodium
bicarbonate solution, and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield the crude product.

» Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water)
to obtain N-(4-nitrophenyl)-2,2-dimethylpropanamide as a solid.

Step 2: Synthesis of N-(4-aminophenyl)-2,2-
dimethylpropanamide

This protocol details the reduction of the nitro intermediate to the final amine product via
catalytic hydrogenation.[1]

Materials:

e N-(4-nitrophenyl)-2,2-dimethylpropanamide
e 10% Palladium on carbon (Pd/C)

« Ethanol or Methanol

e Hydrogen gas source or Ammonium formate
e Round-bottom flask or hydrogenation vessel
e Magnetic stirrer and stir bar

¢ Celite® pad for filtration
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Procedure:

In a round-bottom flask, dissolve N-(4-nitrophenyl)-2,2-dimethylpropanamide (1.0 eq) in
ethanol.

Carefully add 10% Pd/C (5-10% by weight of the starting material) to the solution.

If using hydrogen gas, purge the flask with hydrogen and maintain a hydrogen atmosphere
(e.g., using a balloon) while stirring vigorously at room temperature.

Alternatively, for transfer hydrogenation, add ammonium formate (3-5 eq) in portions to the
mixture and heat to reflux.[2]

Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 4 hours.

[1]
Once the reaction is complete, cool the mixture to room temperature.

Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Wash the Celite® pad with additional ethanol.

Concentrate the filtrate under reduced pressure to obtain the crude product.

If necessary, purify the crude product by column chromatography on silica gel using an
appropriate eluent (e.g., a gradient of ethyl acetate in hexanes) to yield pure N-(4-
aminophenyl)-2,2-dimethylpropanamide.

Data Presentation

The following tables summarize the key physicochemical properties and representative

reaction parameters for the synthesis of N-(4-aminophenyl)-2,2-dimethylpropanamide.

Table 1: Physicochemical Properties of Key Compounds
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Molecular Weight (

Compound Name Molecular Formula CAS Number
g/mol )

p-Nitroaniline CeHeN202 138.12 100-01-6
Pivaloyl chloride CsHoCIO 120.58 3282-30-2
N-(4-nitrophenyl)-2,2-

_ _ C11H14N203 222.24 7760-47-6
dimethylpropanamide
N-(4-
aminophenyl)-2,2- C11H16N20 192.26 104478-93-5

dimethylpropanamide

Table 2: Representative Synthesis Parameters and Expected Results

Typical

Key Temperat . Expected  Purity
Step Solvent Reaction . .
Reagents ure . Yield (Typical)
Time
p_
Nitroaniline
_ _ 12-24
Acylation , Pivaloyl DCM 0°CtoRT > 85% > 95%
. hours
chloride,
TEA
N-(4-
nitrophenyl
Reduction )-amide, Ethanol RT 0.5-4 hours > 90% > 908%
10% Pd/C,
Hz (gas)

Yields and purity are representative and may vary based on reaction scale and purification
efficiency.

Characterization

The identity and purity of the synthesized N-(4-aminophenyl)-2,2-dimethylpropanamide
should be confirmed by standard analytical techniques:
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e 1H NMR: Expected signals would include resonances for the pivaloyl group (a singlet around
1.2-1.3 ppm), the aromatic protons (two doublets in the range of 6.6-7.2 ppm), the amine
protons (a broad singlet), and the amide proton (a singlet).

e 13C NMR: Will show characteristic peaks for the quaternary and methyl carbons of the
pivaloyl group, as well as four distinct aromatic carbon signals.

e Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent [M+H]* ion at m/z
193.26.

e Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching bands for the
primary amine and the amide, and a strong C=0 stretching band for the amide carbonyl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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